1-cyclobutyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Cyclobutyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with diketones in the presence of a catalyst. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-Cyclobutyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its use in drug development, particularly as an inhibitor of certain enzymes. In industry, it is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-cyclobutyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with the signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrazole-3-carboxylic acid is similar to other pyrazole derivatives such as 1-phenyl-1H-pyrazole-3-carboxylic acid and 1-methyl-1H-pyrazole-3-carboxylic acid. its unique cyclobutyl group confers distinct chemical and biological properties compared to these compounds. The cyclobutyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
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Properties
CAS No. |
1889254-81-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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